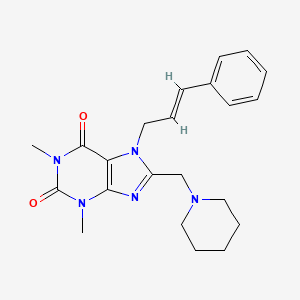

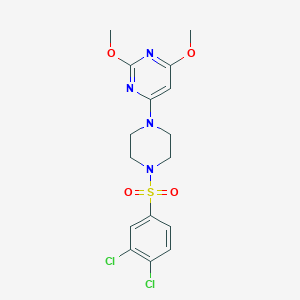

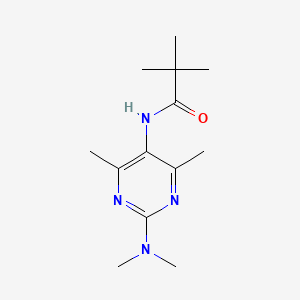

![molecular formula C21H16ClN5O2S B2508381 N-(4-乙酰苯基)-2-((1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)乙酰胺 CAS No. 872861-74-0](/img/structure/B2508381.png)

N-(4-乙酰苯基)-2-((1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule that likely exhibits a range of interactions due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their properties. For instance, the crystal structures of related acetamides show a network of hydrogen bonds and halogen interactions that could be relevant to the compound .

Synthesis Analysis

Although the exact synthesis of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is not detailed in the provided papers, similar compounds, such as N-(thieno[2,3-b]pyridin-3-yl)acetamide derivatives, have been synthesized from halogenated precursors using nucleophilic substitution reactions followed by further functionalization . This suggests that a similar approach could be employed for the synthesis of the compound , involving strategic introduction of the pyrazolo[3,4-d]pyrimidin-4-yl moiety and subsequent acetylation and thioacetamide formation.

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would be expected to exhibit a range of non-covalent interactions. Based on the crystal structures of related compounds, one can infer that hydrogen bonding and halogen interactions, such as C—Cl⋯π(arene), play a significant role in the solid-state packing of such molecules . These interactions are crucial for the stability and properties of the crystal lattice.

Chemical Reactions Analysis

The reactivity of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would likely be influenced by its functional groups. The acetamide moiety could undergo nucleophilic acyl substitution, while the halogen atoms might participate in electrophilic aromatic substitution reactions. The presence of a pyrazolo[3,4-d]pyrimidin-4-yl group could also introduce additional reactivity, potentially engaging in further heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can be speculated based on related structures. The compound is likely to be solid at room temperature, with a melting point that could be influenced by the strength of intermolecular interactions such as hydrogen bonds . Its solubility would depend on the polarity and the presence of functional groups capable of hydrogen bonding. The compound's spectral properties, such as NMR and IR spectra, would reflect its structural features, including the substituted acetamide and the heterocyclic components .

科学研究应用

1. 抗炎应用

该化合物属于吡唑并[3,4-d]嘧啶-4-酮衍生物,已完成合成,并使用大鼠角叉菜胶诱导的足肿胀试验评估了其抗炎活性。研究发现,该系列中的某些化合物表现出持续良好的抗炎活性,与参考药物吲哚美辛相当,且具有最小的溃疡形成作用,突出了它们在抗炎应用中的潜力 (El-Tombary,2013)。

2. 神经退行性疾病研究

在一项涉及氟乙氧基和氟丙氧基取代的咪唑并[1,2-a]吡啶和吡唑并[1,5-a]嘧啶的研究中,合成的化合物与中枢苯二氮卓受体 (CBR) 相比,对外周苯二氮卓受体 (PBR) 表现出较高的体外亲和力和选择性。放射性标记化合物展示了作为神经退行性疾病中 PBR 表达的显像剂的潜力,表明该化合物与研究和潜在解决神经退行性疾病有关 (Fookes 等,2008)。

3. 银屑病治疗研究

在针对治疗银屑病(一种慢性自身免疫性疾病)的研究中,合成了吡唑并[3,4-d]嘧啶衍生物并对其进行了评估。构效关系分析发现了有效的 FMS 样酪氨酸激酶 3 (FLT3) 抑制剂,其中一种化合物在动物模型中显示出显着的抗银屑病作用。这突出了该化合物作为银屑病治疗药物候选者的潜力 (Li 等,2016)。

4. 记忆形成和回忆

一项使用与该化合物在结构上相关的 Src 家族酪氨酸激酶特异性抑制剂的研究表明,它参与了记忆的形成和回忆。该抑制剂被证明可以阻断短期和长期记忆的形成和检索,表明这些化合物在研究认知功能和记忆相关疾病中具有潜在作用 (Bevilaqua 等,2003)。

属性

IUPAC Name |

N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O2S/c1-13(28)14-5-7-16(8-6-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHURNWVTMWAJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

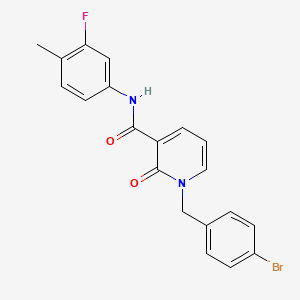

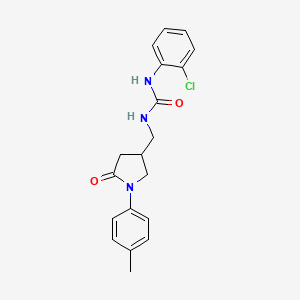

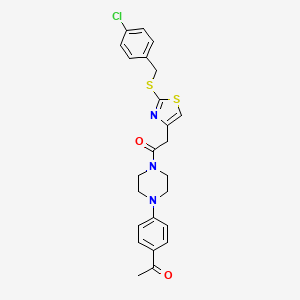

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

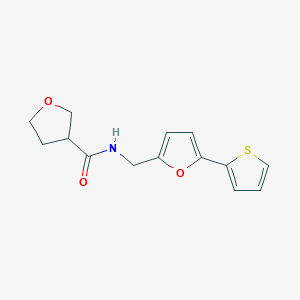

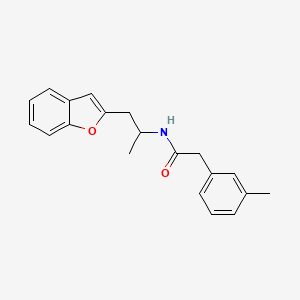

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

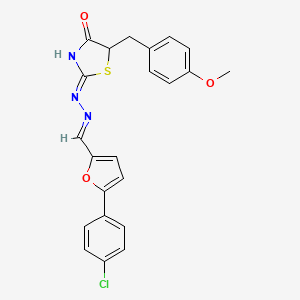

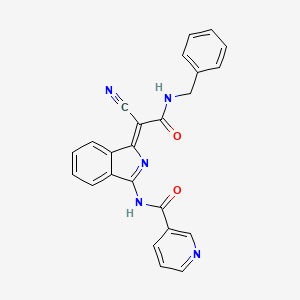

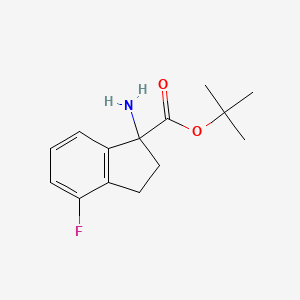

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)